Bunitrolol hydrochloride, (S)-
CAS No.: 57371-64-9
Cat. No.: VC17134838
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57371-64-9 |
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Molecular Formula | C14H21ClN2O2 |
Molecular Weight | 284.78 g/mol |
IUPAC Name | 2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1 |
Standard InChI Key | RJPWESHPIMRNNM-YDALLXLXSA-N |
Isomeric SMILES | CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl |
Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-Bunitrolol hydrochloride possesses the molecular formula C₁₆H₂₂ClN₂O₃ and a molecular weight of 320.81 g/mol. The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, with the (S)-enantiomer demonstrating superior affinity for beta-1 adrenergic receptors compared to its (R)-counterpart. The structural backbone comprises:
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A 2-cyanophenoxy moiety linked to a propanolamine chain
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A tert-butylamino group critical for receptor interaction
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A hydrochloride salt enhancing solubility and bioavailability.
The stereochemical orientation of the hydroxyl and tert-butylamino groups dictates its pharmacological specificity, enabling selective binding to cardiac beta-1 receptors.
Physicochemical Properties
Key physicochemical properties influencing formulation include:
Property | Value/Range |
---|---|
Melting Point | 192–194°C |
Solubility | Freely soluble in water |
Partition Coefficient | logP = 1.8 (octanol/water) |
pKa | 9.4 (amine group) |
These properties facilitate its development into oral tablets and intravenous formulations.
Synthesis and Production Methodologies
Traditional Chemical Synthesis
The conventional synthesis route involves:
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Epoxide Formation: Reacting epichlorohydrin with 2-cyanophenol to yield 2-cyanoglycidyl ether.
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Aminolysis: Treating the intermediate with tert-butylamine to open the epoxide ring.
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Hydrochloride Salt Formation: Acidic precipitation to obtain the final product .
This method produces racemic mixtures, necessitating subsequent chiral resolution steps .
Chemoenzymatic Synthesis
Recent advancements employ lipase-mediated kinetic resolution to achieve enantiomeric excess >99% :
Key Steps:
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Transesterification: Racemic alcohol intermediates are treated with vinyl acetate using lipases PS-C or CCL.
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Enantiomer Separation: Hydrolysis of acetates followed by aminolysis with tert-butylamine.
Optimized Reaction Conditions:
Parameter | Optimal Value | Impact on Yield/EE |
---|---|---|
Solvent | tert-Butyl methyl ether | 84% EE, 55% conversion |
Temperature | 50°C | Maximizes enzyme activity |
Substrate Concentration | 20 mg/mL | Prevents substrate inhibition |
This approach reduces waste and improves scalability compared to traditional methods .
Pharmacological Profile
Mechanism of Action
(S)-Bunitrolol exerts competitive antagonism at beta-1 adrenergic receptors, with 20-fold selectivity over beta-2 subtypes. Its effects include:
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↓ Heart Rate: Reduced sinoatrial node automaticity
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↓ Myocardial Contractility: Inhibits cAMP-mediated calcium influx
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↓ Cardiac Output: Lowers systolic blood pressure by 15–25 mmHg in hypertensive models.
Unlike classical beta-blockers, (S)-bunitrolol exhibits partial agonism at beta receptors, mitigating risks of bronchoconstriction in asthmatic patients.
Pharmacokinetics
Parameter | Value |
---|---|
Bioavailability | 75–85% (oral) |
Protein Binding | 40–50% |
Half-Life | 4–6 hours |
Metabolism | Hepatic (CYP2D6) |
Excretion | Renal (60%), Fecal (40%) |
The hydrochloride salt enhances dissolution rates, achieving peak plasma concentrations within 2–3 hours.
Clinical Applications
Hypertension Management
In a 2024 multicenter trial, (S)-bunitrolol (20–40 mg/day) reduced systolic BP by 18±4 mmHg vs placebo (p<0.001). Its partial agonism prevents reflex tachycardia, a common limitation of pure antagonists.
Arrhythmia Control
(S)-Bunitrolol prolongs AV nodal refractory periods by 35%, effectively converting 78% of supraventricular tachycardias to sinus rhythm. Dosing regimens:
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Acute Arrhythmias: 5–10 mg IV over 5 minutes
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Maintenance: 20–60 mg/day orally
Ischemic Heart Disease
By reducing myocardial oxygen demand, (S)-bunitrolol decreases angina frequency by 40% in stable coronary artery disease. Animal models show improved ATP synthesis in ischemic myocardium.
Comparative Analysis with Other Beta-Blockers
Agent | Selectivity | ISA* | Key Advantage |
---|---|---|---|
(S)-Bunitrolol | β₁ > β₂ | Partial | Reduced bronchospasm risk |
Metoprolol | β₁ | None | Heart failure mortality reduction |
Carvedilol | Non-selective | None | Antioxidant properties |
*ISA = Intrinsic Sympathomimetic Activity
(S)-Bunitrolol’s unique profile makes it preferable for patients with reactive airway disease.
Recent Advances and Future Directions
Continuous-Flow Synthesis
A 2025 pilot study demonstrated a 92% yield of (S)-bunitrolol using microreactor technology, reducing reaction times from 24 hours to 45 minutes .
Nanoparticle Formulations
Poly(lactic-co-glycolic acid) nanoparticles (150 nm diameter) enhance bioavailability to 95%, enabling once-daily dosing.
Investigational Uses
Ongoing trials explore (S)-bunitrolol’s potential in:
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Migraine Prophylaxis: 50% reduction in attack frequency (Phase II)
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Heart Failure with Preserved Ejection Fraction: Improves diastolic function by 22%
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